molecular formula C33H31N3O6 B3181679 MK-4074 CAS No. 1039758-22-9

MK-4074

Katalognummer: B3181679
CAS-Nummer: 1039758-22-9
Molekulargewicht: 565.6 g/mol
InChI-Schlüssel: WDBNGXLHMZSUEI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Biologische Aktivität

MK-4074 is a potent small-molecule inhibitor targeting acetyl-CoA carboxylase (ACC) isoforms 1 and 2 (ACC1 and ACC2), which play a crucial role in lipid metabolism. This compound has garnered attention for its potential therapeutic applications, particularly in the treatment of hepatic steatosis and metabolic disorders. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound functions as a dual inhibitor of ACC1 and ACC2, exhibiting high specificity for liver tissues due to its dependence on organic anion transport proteins (OATP) for cellular uptake and MRP2 for biliary excretion. The compound demonstrates an IC50 value of approximately 3 nM for both ACC isoforms, indicating its potency in inhibiting de novo lipogenesis (DNL) while enhancing fatty acid oxidation (FAO) in hepatocytes .

Preclinical Studies

In male KKAy mice, a model for obesity and type 2 diabetes, this compound was administered orally at doses ranging from 0.3 to 3 mg/kg . The results showed a significant reduction in DNL, with an ID50 value of 0.9 mg/kg observed one hour post-administration. A time-course study revealed that a dose of 30 mg/kg reduced hepatic DNL by 83% , 70% , and 51% at 4, 8, and 12 hours post-dose, respectively .

In another study involving male C57BL/6J mice fed a high-fat/high-sucrose diet, this compound was administered at doses of 10 mg/kg and 30 mg/kg/day for four weeks. The results indicated a significant reduction in hepatic triglyceride (TG) levels compared to control groups .

Clinical Studies

The clinical implications of this compound were explored through studies aimed at assessing its efficacy in humans with hepatic steatosis. Preliminary findings suggest that this compound administration led to a substantial decrease in hepatic fat content after just one month of treatment. However, an unexpected rise in plasma TG levels was noted, prompting further investigation into the underlying mechanisms .

Data Summary

The following table summarizes key findings from various studies on this compound:

Study TypeModel/PopulationDose (mg/kg)DNL Reduction (%)Plasma Ketones IncreaseLiver/Plasma Ratio
PreclinicalKKAy Mice0.3 - 3Up to 83%1.5 - 3-fold~33 - 37
PreclinicalC57BL/6J Mice10 - 30SignificantNot reportedNot reported
ClinicalHumans with SteatosisTBDTBDTBDTBD

Case Study: Efficacy in Hepatic Steatosis

A cohort study involving patients with diagnosed hepatic steatosis was conducted to evaluate the effectiveness of this compound. Patients received the compound over a specified period while monitoring liver function tests and imaging studies to assess changes in liver fat content. Results indicated a marked improvement in liver health metrics post-treatment.

Case Study: Unexpected Rise in Plasma TGs

An exploratory analysis highlighted the paradoxical increase in plasma TG levels following this compound treatment despite reduced hepatic fat accumulation. Investigations into this phenomenon revealed potential compensatory mechanisms activated by the inhibition of ACC pathways.

Eigenschaften

IUPAC Name

5-[1'-(1-cyclopropyl-4-methoxy-3-methylindole-6-carbonyl)-4-oxospiro[3H-chromene-2,4'-piperidine]-6-yl]pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H31N3O6/c1-19-18-36(24-4-5-24)26-13-21(14-29(41-2)30(19)26)31(38)35-9-7-33(8-10-35)15-27(37)25-12-20(3-6-28(25)42-33)22-11-23(32(39)40)17-34-16-22/h3,6,11-14,16-18,24H,4-5,7-10,15H2,1-2H3,(H,39,40)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDBNGXLHMZSUEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C2=C1C(=CC(=C2)C(=O)N3CCC4(CC3)CC(=O)C5=C(O4)C=CC(=C5)C6=CC(=CN=C6)C(=O)O)OC)C7CC7
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H31N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

565.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirred solution of the compound of Example 23 in MeOH (25 mL) and H2O (25 mL) was added 4 mL of 1N HCl aqueous at 0° C. 60 mL of MeOH was added thereto and the mixture was stirred at r.t. for 3 hours. The precipitate was filtered and dried at 60° C. in vacuo to give the title compound as a colorless solid. 1H-NMR (400 MHz, DMSO-d6) δ: 13.56 (1H, s), 9.09 (1H, d, J=2.2 Hz), 9.03 (1H, d, J=2.2 Hz), 8.41 (1H, dd, J=2.2, 2.2 Hz), 8.07-8.03 (2H, m), 7.29-7.25 (1H, m), 7.14 (1H, d, J=1.0 Hz), 7.00 (1H, d, J=1.0 Hz), 6.51 (1H, d, J=1.0 Hz), 4.41-4.10 (1H, br m), 3.83 (3H, s), 3.51-3.41 (1H, br m), 3.51-3.26 (3H, br m), 2.96 (2H, s), 2.31 (3H, s), 2.13-1.74 (4H, br m), 1.06-0.85 (4H, m); MS [M+H]+=566.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
MK-4074
Reactant of Route 2
MK-4074
Reactant of Route 3
MK-4074
Reactant of Route 4
Reactant of Route 4
MK-4074
Reactant of Route 5
MK-4074
Reactant of Route 6
Reactant of Route 6
MK-4074

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.